N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide
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Overview
Description
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a benzoxazole ring, an azetidine ring, and a quinoline moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with aldehydes under specific reaction conditions . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzoxazole and azetidine intermediates with the quinoline moiety, often using coupling reagents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, leading to the inhibition of microbial growth and cancer cell proliferation . The azetidine and quinoline moieties contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity to target molecules .
Comparison with Similar Compounds
N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-N-methylquinoline-6-carboxamide can be compared with other benzoxazole derivatives, such as:
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl): This compound also contains a benzoxazole ring and exhibits similar antimicrobial and anticancer activities.
Indole derivatives: These compounds share some structural similarities and biological activities with benzoxazole derivatives, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-26(22(28)15-4-6-19-14(9-15)3-2-8-24-19)17-11-27(12-17)13-20-18-10-16(23)5-7-21(18)29-25-20/h2-10,17H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLSARVHPWCNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)CC2=NOC3=C2C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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